molecular formula C7H13NO3 B8217692 (6S)-1,4,8-trioxaspiro[4.5]decan-6-amine

(6S)-1,4,8-trioxaspiro[4.5]decan-6-amine

Cat. No.: B8217692
M. Wt: 159.18 g/mol
InChI Key: MKUXRXRMIKBPCS-LURJTMIESA-N
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Description

(6S)-1,4,8-Trioxaspiro[4.5]decan-6-amine is a chiral spirocyclic compound characterized by a unique 1,4,8-trioxaspiro[4.5]decane scaffold. The spiro center at position 6 adopts an (S)-configuration, imparting stereochemical specificity critical for its biological interactions. Its oxalate salt (CAS: 1392803-05-2) is commercially available, with storage recommendations at 2–8°C to ensure stability .

Properties

IUPAC Name

(6S)-1,4,8-trioxaspiro[4.5]decan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6-5-9-2-1-7(6)10-3-4-11-7/h6H,1-5,8H2/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXRXRMIKBPCS-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C12OCCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](C12OCCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Spiro-Orthoester Derivatives from Fungi

(±)-Peniorthoesters A and B, isolated from Penicillium minioluteum, feature a 1,4,6-trioxaspiro[4.5]decane-7-one core. Unlike the target compound, these fungal metabolites include a ketone group at position 7 and lack an amine substituent. However, the absence of an amine group limits direct functional overlap with (6S)-1,4,8-trioxaspiro[4.5]decan-6-amine .

Key Differences :

  • Oxygen Positioning : 1,4,6-trioxa vs. 1,4,8-trioxa systems.
  • Functional Groups : Ketone (peniorthoesters) vs. amine (target compound).
  • Biological Activity : Anti-inflammatory (peniorthoesters) vs. underexplored pharmacological roles (target compound).

Structural Implications :

  • Conformational Flexibility : 1,6,9-trioxa systems exhibit distinct chair-boat equilibria compared to 1,4,8-trioxa frameworks.
  • Synthetic Utility : These compounds serve as precursors for antibiotics and anticancer agents, highlighting the pharmacological relevance of spiroacetal motifs .

Heteroatom-Substituted Spirocycles

  • 6-Oxa-2-thiaspiro[4.5]decan-9-amine : Incorporates sulfur at position 2, enhancing electronic diversity. Predicted collision cross-section data (CCS: 136.2 Ų for [M+H]<sup>+</sup>) suggest distinct physicochemical properties compared to the all-oxygen analog .

Table 1: Structural Comparison of Spirocyclic Compounds

Compound Core Structure Functional Groups Notable Properties
This compound 1,4,8-Trioxaspiro[4.5]decane Amine at C6 Chiral center, oxalate salt available
(±)-Peniorthoesters A/B 1,4,6-Trioxaspiro[4.5]decane Ketone at C7 NO inhibition (IC50: 14.2–34.5 µM)
1,6,9-Trioxaspiro[4.5]decane 1,6,9-Trioxaspiro[4.5]decane Variable stereochemistry Synthetic precursor for antibiotics
6-Oxa-2-thiaspiro[4.5]decan-9-amine 6-Oxa-2-thiaspiro[4.5]decane Sulfur at C2 Enhanced electronic diversity

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